molecular formula C8H18ClNO2S B2365413 (1-Methanesulfonylcyclohexyl)methanamine hydrochloride CAS No. 1955553-99-7

(1-Methanesulfonylcyclohexyl)methanamine hydrochloride

Cat. No.: B2365413
CAS No.: 1955553-99-7
M. Wt: 227.75
InChI Key: XHFUCLSSEGHTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methanesulfonylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClNO₂S and a molecular weight of 227.75 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

(1-Methanesulfonylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for (1-Methanesulfonylcyclohexyl)methanamine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in bulk quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Mechanism of Action

The mechanism of action of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: A precursor in the synthesis of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride.

    Methanesulfonyl chloride: Used in the synthesis of various sulfonyl compounds.

    Cyclohexylamine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a cyclohexyl group and a methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

(1-methylsulfonylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFUCLSSEGHTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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